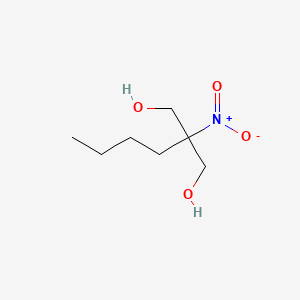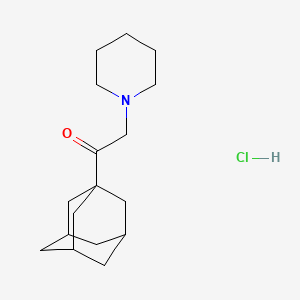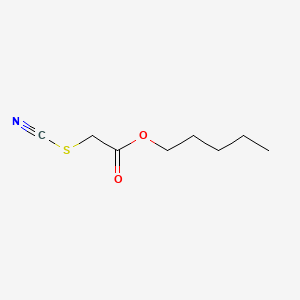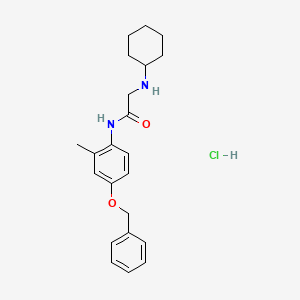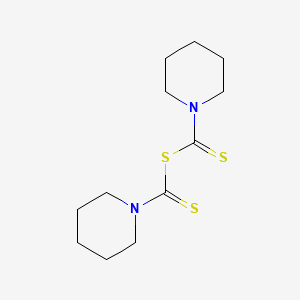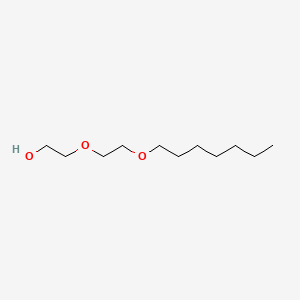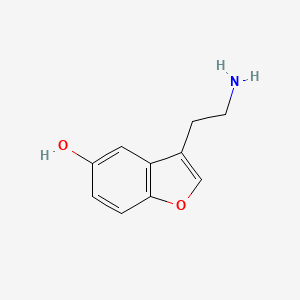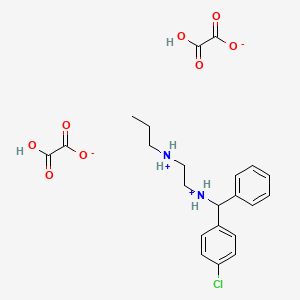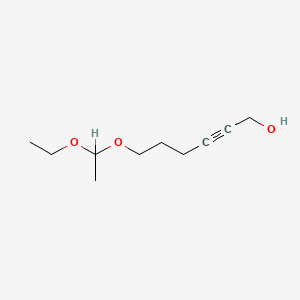
6-(1-Ethoxyethoxy)hex-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Ethoxyethoxy)hex-2-yn-1-ol is an organic compound with the molecular formula C₁₀H₁₈O₂. It is characterized by a hex-2-yn-1-ol backbone with an ethoxyethoxy group attached to the sixth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-ethoxyethoxy)hex-2-yn-1-ol typically involves the reaction of hex-2-yne-1-ol with ethylene oxide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-(1-Ethoxyethoxy)hex-2-yn-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Substitution reactions can result in the formation of ethers or esters.
Scientific Research Applications
Chemistry: 6-(1-Ethoxyethoxy)hex-2-yn-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including its potential use in drug development.
Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 6-(1-ethoxyethoxy)hex-2-yn-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
1-Hexyne, 6-(1-ethoxyethoxy): Similar structure but with a different functional group.
1-Hexyne, 6-(1-propoxyethoxy): Similar but with a propoxy group instead of ethoxy.
Uniqueness: 6-(1-Ethoxyethoxy)hex-2-yn-1-ol is unique due to its specific ethoxyethoxy group, which imparts distinct chemical properties compared to similar compounds. This group can influence the reactivity and stability of the molecule, making it suitable for specific applications.
Properties
CAS No. |
61565-20-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-(1-ethoxyethoxy)hex-2-yn-1-ol |
InChI |
InChI=1S/C10H18O3/c1-3-12-10(2)13-9-7-5-4-6-8-11/h10-11H,3,5,7-9H2,1-2H3 |
InChI Key |
PNORXTMXJGBDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


